molecular formula C28H29N3O4 B2694347 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 1111182-63-8

4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No.: B2694347
CAS No.: 1111182-63-8
M. Wt: 471.557
InChI Key: PHLMXXSNXBTLNF-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyrrolidin-2-one hybrid featuring a 2-hydroxy-3-(2-methoxyphenoxy)propyl chain and an o-tolyl group. Its structural complexity arises from the integration of a benzimidazole core (a bicyclic aromatic system with two nitrogen atoms) linked to a pyrrolidin-2-one ring (a five-membered lactam). The o-tolyl substituent (2-methylphenyl) contributes steric bulk and lipophilicity, which could influence receptor binding and metabolic stability. This compound is structurally analogous to serotonin receptor modulators and kinase inhibitors, as evidenced by its benzimidazole-pyrrolidinone scaffold .

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-9-3-5-11-23(19)30-16-20(15-27(30)33)28-29-22-10-4-6-12-24(22)31(28)17-21(32)18-35-26-14-8-7-13-25(26)34-2/h3-14,20-21,32H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLMXXSNXBTLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one , identified by its CAS number 1018124-99-6 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H29N3O4
  • Molecular Weight : 471.5 g/mol
  • Structure : The compound features a benzimidazole core, a pyrrolidinone ring, and various functional groups that contribute to its biological activity.

The mechanism of action for this compound is primarily related to its interaction with specific biological targets involved in various metabolic and signaling pathways. One of the key targets identified is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a significant role in the catabolism of tyrosine and is a valuable target for herbicide development due to its unique biological functions .

2. Inhibition Studies

Recent studies have demonstrated that derivatives of benzimidazole, similar to our compound, exhibit significant inhibitory effects on HPPD. For instance, a related compound showed an IC50 value of 10 nM against Arabidopsis thaliana HPPD, indicating potent inhibition compared to conventional herbicides like mesotrione, which has an IC50 of 363 nM .

3. Anti-inflammatory Properties

In addition to HPPD inhibition, compounds with similar structural motifs have been evaluated for anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. A series of pyrazole derivatives were reported to exhibit moderate to strong inhibitory activity against COX-II, suggesting that our compound may also possess anti-inflammatory properties .

Case Study 1: HPPD Inhibition

A study focused on synthesizing novel tetrazolamide-benzimidazol-2-ones revealed that certain derivatives displayed enhanced inhibitory activity against HPPD. The structure-activity relationship (SAR) indicated that modifications in the side chains significantly influenced the potency of inhibition. This highlights the potential for our compound to be optimized for agricultural applications as an herbicide .

Case Study 2: COX Inhibition

Another investigation into COX inhibitors demonstrated that compounds with similar structures showed selective inhibition towards COX-II with IC50 values ranging from 0.52 μM to 22.25 μM. This suggests that our compound may also exhibit selective anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Data Tables

PropertyValue
Molecular FormulaC28H29N3O4
Molecular Weight471.5 g/mol
Key Biological TargetHPPD
Potential ActivityHerbicidal, Anti-inflammatory
CompoundIC50 (μM)Target
Mesotrione363HPPD
Novel Benzimidazole Derivative10HPPD
Celecoxib0.78COX-II
Pyrazole Derivative0.52COX-II

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

A comparative analysis of structurally related compounds reveals key differences in substituents and biological activity:

Compound Name Key Structural Features Pharmacological Activity Ki/EC50 (nM) Reference
Target Compound Benzimidazole-pyrrolidin-2-one, 2-hydroxy-3-(2-methoxyphenoxy)propyl, o-tolyl Data not explicitly reported; inferred 5-HT receptor modulation based on structural analogs N/A
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Piperidine core, naphthalenyloxy, quinolinyl Potent 5-HT1F antagonist; no 5-HT1A activity 5-HT1F Ki = 11
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) Benzimidazole-pyrrolidin-2-one, 2-hydroxyphenyl Anticancer, antimicrobial (in vitro) N/A
4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one (5a) Thiazole-naphthalenyl, phenylpyrrolidinone Antiviral activity (unpublished) N/A
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 3,4-Dimethylphenoxy, 4-methoxyphenyl Hypothesized kinase inhibition (structural similarity to BMS-536924) N/A

Key Observations :

  • Receptor Specificity: The piperidine derivative () exhibits high 5-HT1F selectivity (Ki = 11 nM) but lacks activity at 5-HT1A. In contrast, the target compound’s o-tolyl and 2-methoxyphenoxy groups may confer distinct receptor-binding profiles, though empirical data are lacking .
  • Functional Groups and Bioactivity : The presence of a thiazole-naphthalenyl group in compound 5a correlates with antiviral properties, whereas hydroxylated aryl groups (e.g., 21a) enhance antimicrobial activity .
  • Kinase Inhibition Potential: The 4-methoxyphenyl variant () shares structural motifs with BMS-536924, a known IGF-1R inhibitor, suggesting kinase-targeting capabilities .
ADME and Toxicity Considerations
  • Solubility : The hydroxypropyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogues (e.g., naphthalenyl derivatives in ).
  • Metabolic Stability : The o-tolyl group could slow oxidative metabolism, as methyl substituents often reduce CYP450-mediated degradation .

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